molecular formula C15H19N3O4 B11405233 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

Cat. No.: B11405233
M. Wt: 305.33 g/mol
InChI Key: WMNUNRBNDLTWKF-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction between a hydrazide and a carboxylic acid derivative under acidic or basic conditions can lead to the formation of the oxadiazole ring.

    Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the 3,4-dimethoxyphenyl moiety.

    Introduction of the N-Ethylpropanamide Group: The final step involves the attachment of the N-ethylpropanamide group, which can be achieved through an amide coupling reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxadiazole ring or the phenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, or it may act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-propanol: This compound shares the 3,4-dimethoxyphenyl group but lacks the oxadiazole ring and the N-ethylpropanamide moiety.

    3,4-Dimethoxyphenylacetonitrile: Similar in containing the 3,4-dimethoxyphenyl group, but differs in having an acetonitrile group instead of the oxadiazole and amide functionalities.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and different substituents, highlighting the structural diversity within this class of compounds.

Uniqueness

The uniqueness of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, along with the 3,4-dimethoxyphenyl and N-ethylpropanamide groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide

InChI

InChI=1S/C15H19N3O4/c1-4-16-13(19)7-8-14-17-15(18-22-14)10-5-6-11(20-2)12(9-10)21-3/h5-6,9H,4,7-8H2,1-3H3,(H,16,19)

InChI Key

WMNUNRBNDLTWKF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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